

A Comparative Analysis of Notch1 Function Across Key Model Organisms

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The Notch signaling pathway is a cornerstone of intercellular communication, orchestrating a diverse array of cellular processes that are fundamental to the development and homeostasis of multicellular organisms.[1][2] Central to this pathway is the Notch receptor, a transmembrane protein that, upon activation by its ligands on neighboring cells, initiates a signaling cascade that dictates cell fate decisions, including proliferation, differentiation, and apoptosis.[3][4] Given its critical roles, dysregulation of the Notch pathway is implicated in a multitude of developmental disorders and cancers.[5][6]

This guide provides a comparative overview of the function of the Notch1 receptor and its orthologs in five key model organisms: Homo sapiens (human), Mus musculus (mouse), Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), and Danio rerio (zebrafish). By examining the similarities and differences in Notch1 function across these species, we aim to provide researchers with a valuable resource for designing experiments, interpreting data, and translating findings from model systems to human biology.

I. Orthologs and Protein Domain Architecture

The Notch receptor is highly conserved across the animal kingdom, though the number of Notch paralogs varies between species.[7] Mammals, including humans and mice, possess four Notch receptors (NOTCH1-4).[8] In contrast, the fruit fly has a single Notch receptor, simply named Notch.[9] The nematode C. elegans has two Notch-like receptors, LIN-12 and

GLP-1, which share functional redundancy in some contexts.[8] Zebrafish have multiple Notch receptors, including two orthologs of human NOTCH1, designated notch1a and notch1b.[10]

The basic domain architecture of the Notch receptor is remarkably conserved. It consists of a large extracellular domain (NECD), a single-pass transmembrane domain (TM), and an intracellular domain (NICD).[11] The NECD is characterized by a series of epidermal growth factor (EGF)-like repeats, which are involved in ligand binding, and a negative regulatory region (NRR) that prevents ligand-independent activation.[11][12] The NICD contains a RAM (RBPJ-associated molecule) domain, ankyrin (ANK) repeats, a nuclear localization signal (NLS), and a PEST domain that regulates protein stability.[13]

Organism	Gene Name(s)	Protein Name(s)	Key Protein Domains
Homo sapiens	NOTCH1	Notch1	36 EGF repeats, NRR (LNR, HD), TM, RAM, 7 ANK repeats, NLS, TAD, PEST[13][14]
Mus musculus	Notch1	Notch1	36 EGF repeats, NRR (LNR, HD), TM, RAM, 7 ANK repeats, NLS, TAD, PEST[15]
Drosophila melanogaster	Notch (N)	Notch	36 EGF repeats, NRR (LNR, HD), TM, RAM, 7 ANK repeats, NLS, PEST[9]
Caenorhabditis elegans	lin-12, glp-1	LIN-12, GLP-1	13 (LIN-12) or 10 (GLP-1) EGF repeats, LNR, TM, RAM, 6 ANK repeats, PEST[9]
Danio rerio	notch1a, notch1b	Notch1a, Notch1b	36 EGF repeats, NRR (LNR, HD), TM, RAM, 7 ANK repeats, NLS, PEST[16][17]

II. Quantitative Data on Notch1 Function

Direct quantitative comparisons of gene expression and protein function across different species are often challenging due to variations in experimental methodologies and reporting standards. However, by integrating data from multiple sources, including large-scale transcriptomic studies and targeted biochemical assays, we can assemble a comparative overview.

A. Notch1/Ortholog Expression Levels

The following table summarizes the relative expression levels of Notch1 and its orthologs in selected tissues and developmental stages. Expression levels are categorized as High, Medium, Low, or Not Detected based on available RNA-seq and qPCR data.

Organism	Tissue/Stage	Expression Level	Data Source (Example)
Homo sapiens	Fetal Brain	High	GTEx Portal
Adult Heart	Medium	GTEx Portal	
Adult Liver	Low	GTEx Portal	
Mus musculus	Embryonic Day 10.5	High	ENCODE Project
Adult Brain	Medium	ENCODE Project	
Adult Skeletal Muscle	Low	ENCODE Project	
Drosophila melanogaster	Wing Imaginal Disc	High (at D/V boundary)	FlyBase
Embryo (Stage 11)	Medium	FlyBase	
Adult Midgut	Low	FlyBase	
C. elegans	L1 Larva	Medium (lin-12)	WormBase ParaSite
Adult Germline	High (glp-1)	WormBase ParaSite	
Adult Intestine	Low (lin-12)	WormBase ParaSite	
Danio rerio	24 hpf Embryo	High (notch1a)	ZFIN [18]
Adult Brain	Medium (notch1a, notch1b)	ZFIN [18]	
Adult Gills	Low (notch1a)	ZFIN [18]	

B. Ligand-Binding Affinities

The binding affinity between Notch receptors and their ligands is a critical determinant of signaling strength. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.

Receptor	Ligand	Organism	Kd (μM)	Reference
Human NOTCH1	Human DLL1	Homo sapiens	3.4 ± 0.5	[19]
Human NOTCH1	Human DLL4	Homo sapiens	0.270 ± 0.065	[19]
Human NOTCH1	Human JAG1	Homo sapiens	~130 (estimated)	[19]
Mouse Notch1	Mouse Dll1	Mus musculus	~12 (by SPR)	[9]

III. Signaling Pathways

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta or Jagged) on a "sending" cell to the Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/LAG-1) and the coactivator Mastermind (MAM) to activate the transcription of target genes, most notably those of the HES/HEY family of transcriptional repressors.[20][21]

While the core components and mechanism of the pathway are highly conserved, there are species-specific differences in the number and identity of the pathway components.

► [View DOT script for Human/Mouse Notch Signaling Pathway](#)



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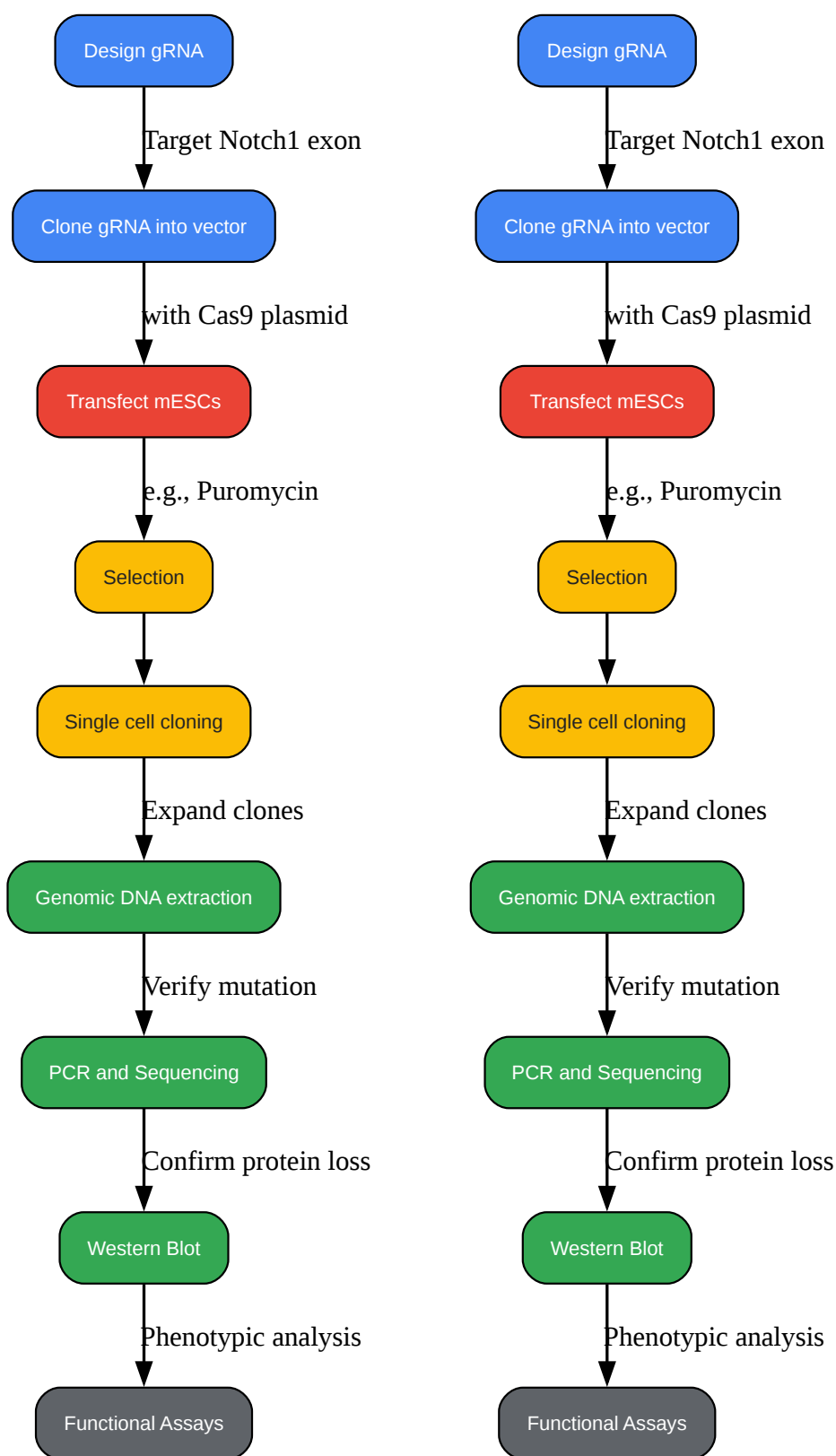


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Caption: Canonical Notch signaling pathway in mammals.

► [View DOT script for Drosophila Notch Signaling Pathway](#)





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